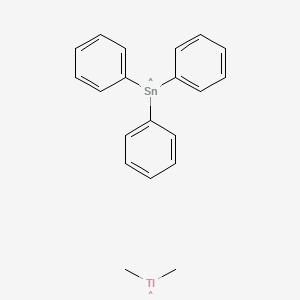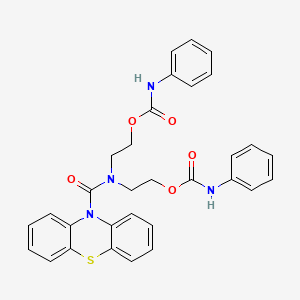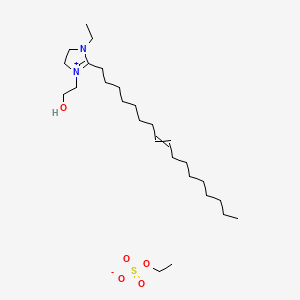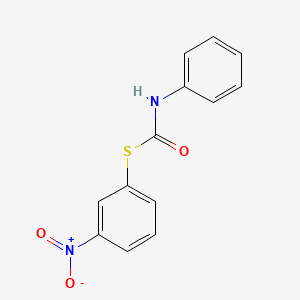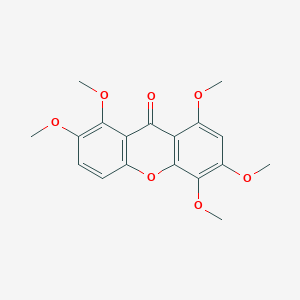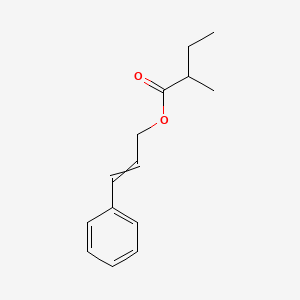![molecular formula C9H17N3O2 B14482750 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide CAS No. 64598-10-3](/img/structure/B14482750.png)
2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, an ethylidene group, and a hydrazine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide typically involves multiple steps, starting with the preparation of the 2-methylcyclopentyl derivative. This is followed by the introduction of the ethylidene group and the formation of the hydrazine carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide include:
- 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxylate
- 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64598-10-3 |
|---|---|
Fórmula molecular |
C9H17N3O2 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[2-(2-methylcyclopentyl)oxyethylideneamino]urea |
InChI |
InChI=1S/C9H17N3O2/c1-7-3-2-4-8(7)14-6-5-11-12-9(10)13/h5,7-8H,2-4,6H2,1H3,(H3,10,12,13) |
Clave InChI |
OMPJPZCJNXQJHP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1OCC=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



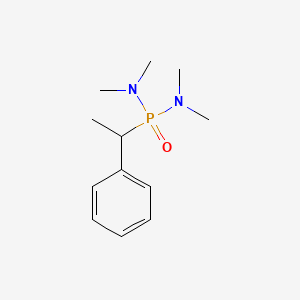

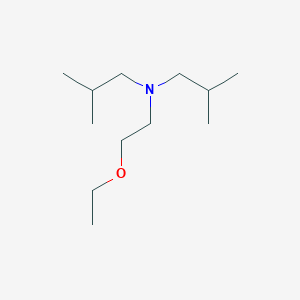
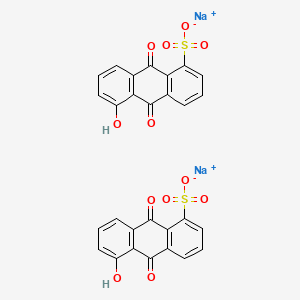
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
